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Compound of Interest

Compound Name:
Boc-(R)-alpha-(3-

chlorobenzyl)proline

CAS No.: 706806-68-0

Cat. No.: B2695981 Get Quote

Advanced Building Block for Peptidomimetics and
Conformational Constraint[1][2]
Executive Summary
In the landscape of modern drug discovery, the "Rule of 5" is increasingly being challenged by

the need to target protein-protein interactions (PPIs) and complex intracellular pathways. Boc-

(R)-α-(3-Chlorobenzyl)proline (CAS 706806-68-0), the N-protected derivative of the parent salt

CAS 637020-80-5, represents a critical class of non-proteinogenic amino acids: α,α-

disubstituted prolines.[1]

These sterically demanding scaffolds are engineered to lock peptides into specific secondary

structures (such as

-helices or

-turns) while dramatically enhancing proteolytic stability.[1] This guide provides a
comprehensive technical analysis of this molecule, covering its synthesis, physicochemical
properties, and application in solid-phase peptide synthesis (SPPS) for high-value therapeutic
candidates.[1]

Chemical Identity & Structural Analysis[1]
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This molecule is a chiral, disubstituted pyrrolidine derivative. The introduction of the 3-

chlorobenzyl group at the

-carbon (C2) of the proline ring creates a quaternary center, restricting conformational freedom
and preventing racemization during peptide coupling.[1]

Property Data

Target Molecule Boc-(R)-α-(3-Chlorobenzyl)proline

CAS Number (Derivative) 706806-68-0

CAS Number (Parent Salt) 637020-80-5 (Hydrochloride salt)

IUPAC Name

(2R)-1-(tert-butoxycarbonyl)-2-[(3-

chlorophenyl)methyl]pyrrolidine-2-carboxylic

acid

Molecular Formula C₁₈H₂₂ClNO₄

Molecular Weight 351.82 g/mol

Stereochemistry
R-enantiomer (at the quaternary

-carbon)

Physical State White to off-white crystalline powder

Solubility
Soluble in DCM, MeOH, EtOAc, DMSO;

Insoluble in water

Synthetic Pathways & Reaction Mechanics[1]
The synthesis of Boc-(R)-α-(3-Chlorobenzyl)proline typically proceeds from the parent

hydrochloride salt (CAS 637020-80-5).[1] The protection of the secondary amine is achieved

using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[1]

Reaction Mechanism
The nucleophilic secondary amine of the proline ring attacks the carbonyl carbon of Boc₂O. The

reaction is driven by the release of tert-butanol and carbon dioxide.[1] Because the amine is

sterically hindered by the adjacent quaternary center (the
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-benzyl group), the reaction kinetics may be slower than standard proline protection, often
requiring a catalyst (DMAP) or stronger bases.

Visualization: Synthesis Pathway
The following diagram illustrates the conversion of the parent salt to the Boc-protected

derivative.[1]
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Figure 1: Synthetic pathway for the Boc-protection of sterically hindered α-substituted proline.

Experimental Protocol: Boc-Protection
Objective: Synthesis of CAS 706806-68-0 from CAS 637020-80-5.[1]

Dissolution: Suspend 10.0 g (36.2 mmol) of (R)-α-(3-Chlorobenzyl)proline HCl in 100 mL of

1:1 Dioxane/Water.

Basification: Cool to 0°C. Slowly add 2.0 equivalents of 1N NaOH to adjust pH to ~10-11.

Addition: Add 1.2 equivalents of Boc₂O (di-tert-butyl dicarbonate) dissolved in dioxane

dropwise over 30 minutes.

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor

by TLC (System: DCM/MeOH 9:1) or LC-MS.[1]

Workup:

Evaporate dioxane under reduced pressure.
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Acidify the remaining aqueous layer to pH 2–3 using 1N KHSO₄ or 10% Citric Acid (Avoid

strong HCl to prevent Boc cleavage).

Extract 3x with Ethyl Acetate (EtOAc).

Purification: Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and

concentrate. Recrystallize from Hexanes/EtOAc if necessary.

Application in Drug Discovery[1][5][6][7][8]
The core value of CAS 706806-68-0 lies in its ability to manipulate peptide geometry.[1]

Conformational Constraint
In native peptides, the rotation around the N-Cα (

) and Cα-C (

) bonds is relatively free.[1] Replacing a natural amino acid with an α,α-disubstituted proline
restricts these angles.[1]

Helix Nucleation: The rigid pyrrolidine ring combined with the bulky

-benzyl group forces the peptide backbone into a helical conformation (

-helix or

-helix).[1]

PPI Inhibition: Many protein-protein interactions (e.g., p53-MDM2) rely on hydrophobic

residues (like Phenylalanine or Tryptophan) projecting from a helical face.[1] The 3-

chlorobenzyl group mimics these side chains while the proline scaffold enforces the required

helix.[1]

Proteolytic Stability
The "quaternary carbon effect" renders the peptide bond involving the nitrogen of this residue

highly resistant to enzymatic hydrolysis. Proteases cannot easily access the scissile bond due

to steric crowding.
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Visualization: SPPS Workflow
This diagram depicts how the Boc-derivative is integrated into Solid Phase Peptide Synthesis

(SPPS).
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Figure 2: Integration of Boc-(R)-α-(3-Chlorobenzyl)proline into SPPS cycles. Note the

requirement for high-efficiency coupling reagents (HATU/HOAt) due to steric hindrance.[1]

Quality Control & Characterization
Ensuring the purity and identity of CAS 706806-68-0 is vital before introducing it into a

synthesis campaign.[1]

Analytical Specifications
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Test Method Acceptance Criteria

Appearance Visual White to off-white powder

Purity
HPLC (C18 column, ACN/H2O

gradient)
≥ 98.0%

Identity ¹H-NMR (DMSO-d₆)

Conforms to structure (Check

t-Bu peak at ~1.4 ppm, Benzyl

protons)

Optical Rotation Polarimetry
Specific rotation

must match lot-specific CoA

Water Content Karl Fischer ≤ 1.0%

QC Decision Tree
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Figure 3: Quality control decision logic for accepting the building block.

Safety and Handling
Hazards: As a chemical intermediate, treat as potentially irritant to eyes, skin, and respiratory

system.

Storage: Store at +2°C to +8°C (Refrigerated) in a tightly sealed container. Desiccate to

prevent hydrolysis of the Boc group over long periods (though Boc is generally stable,

moisture can degrade the free acid form).
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood, especially

during the acidification step of synthesis where CO₂ is evolved.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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